molecular formula C24H21N3O B12115553 [3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12115553
M. Wt: 367.4 g/mol
InChI Key: WSFBUFPUCGXQAH-UHFFFAOYSA-N
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Description

[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: , also known by its CAS number 840495-39-8 , is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 367.4430 g/mol

This compound belongs to the class of dihydroquinoxalin-2-ones , which are bicyclic, benzene-fused ketopiperazines. The carbonyl group resides in position 2, making them chemically versatile and intriguing due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes::

    Enantiopure Dihydroquinoxalin-2-ones:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: Explored for antiviral and anti-inflammatory properties.

    Industry: Its versatile structure allows diversification for various applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other related compounds.

    Similar Compounds: While specific names are not provided, explore related structures in the same class.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

7-methyl-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O/c1-17-9-7-12-19-22-24(26-21-14-6-5-13-20(21)25-22)27(23(17)19)15-8-16-28-18-10-3-2-4-11-18/h2-7,9-14H,8,15-16H2,1H3

InChI Key

WSFBUFPUCGXQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5

Origin of Product

United States

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